(Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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Description
(Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C18H14FNO4S2 and its molecular weight is 391.43. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiangiogenic Effects
The synthesis and investigation of novel thioxothiazolidin-4-one derivatives, including compounds structurally related to (Z)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, have revealed significant anticancer and antiangiogenic properties. These compounds demonstrate the ability to inhibit tumor growth and tumor-induced angiogenesis in a mouse Ehrlich Ascites Tumor model, suggesting potential as candidates for anticancer therapy. They significantly reduced ascites tumor volume, cell number, and increased the lifespan of tumor-bearing mice, in addition to manifesting strong antiangiogenic effects by suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Cytotoxicity and Apoptosis Induction in Leukemia Cells
Further research on thiazolidinone compounds, structurally similar to the chemical , showed moderate to strong antiproliferative activity in human leukemia cell lines. These studies highlight the importance of the electron-donating groups on the thiazolidinone moiety for anticancer properties, where compounds demonstrated significant cytotoxicity and were capable of inducing apoptosis, marking them as potent candidates for further exploration in cancer treatment (Chandrappa et al., 2009).
Microwave-assisted Synthesis for GSK-3 Inhibition
Microwave-assisted synthesis techniques have been employed to create novel bis(2-thioxothiazolidin-4-one) derivatives as potential glycogen synthase kinase-3 (GSK-3) inhibitors. This innovative synthesis approach not only streamlines the production of these compounds but also opens up possibilities for their application in treating diseases associated with GSK-3, such as Alzheimer's disease (Kamila & Biehl, 2012).
Antitumor Agents Design
The design and synthesis of antitumor agents utilizing the furan-2-carbaldehyde moiety have led to the creation of compounds demonstrating superior efficacy compared to conventional drugs like 5-fluorouracil, cisplatin, and curcumin. This research provides a foundation for developing novel antitumor agents with enhanced effectiveness and potential for clinical application (Matiichuk et al., 2020).
Anti-inflammatory Activity
Compounds featuring the thioxothiazolidin structure have demonstrated significant anti-inflammatory activity, highlighting their potential as therapeutic agents in treating inflammation-related conditions. This opens up new avenues for the application of these compounds in medical research and treatment strategies (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
4-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4S2/c19-13-5-2-1-4-12(13)14-8-7-11(24-14)10-15-17(23)20(18(25)26-15)9-3-6-16(21)22/h1-2,4-5,7-8,10H,3,6,9H2,(H,21,22)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSISJFIYTZKMCE-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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